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molecular formula C12H14N2O2 B8568170 methyl 1-isopropyl-1H-indazole-6-carboxylate

methyl 1-isopropyl-1H-indazole-6-carboxylate

Cat. No. B8568170
M. Wt: 218.25 g/mol
InChI Key: DEEFDHHJEASOQV-UHFFFAOYSA-N
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Patent
US08569512B2

Procedure details

A solution of methyl 1H-indazole-6-carboxylate (1.92 g, 10.9 mmol) and cessium carbonate (7.12 g, 21.8 mmol) in N,N-dimethylformamide (21.8 mL) under argon was heated to 60° C. for 10 min. 2-Iodopropane (1.09 mL, 10.9 mmol) was added dropwise. The mixture was stirred at 60° C. for 1.5 h. The mixture was cooled to ambient temperature and quenched with saturated aqueous sodium bicarbonate (30 mL). The mixture was extracted with ethyl acetate (3×30 mL). The combined organic layer was washed with saturated aqueous ammonium chloride (3×20 mL), saturated aqueous sodium chloride (1×20 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification by silica gel chromatography (100% hexanes→70% hexanes/ethyl acetate) gave the title compound (1.33 g): LC-MS [M+1]=219.2.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([O:12][CH3:13])=[O:11])[CH:8]=2)[CH:3]=[N:2]1.C(=O)([O-])[O-].I[CH:19]([CH3:21])[CH3:20]>CN(C)C=O>[CH:19]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([O:12][CH3:13])=[O:11])[CH:8]=2)[CH:3]=[N:2]1)([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
N1N=CC2=CC=C(C=C12)C(=O)OC
Name
Quantity
7.12 g
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
21.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.09 mL
Type
reactant
Smiles
IC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium bicarbonate (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous ammonium chloride (3×20 mL), saturated aqueous sodium chloride (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% hexanes→70% hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)N1N=CC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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